1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine
Description
This compound features two pyrazole rings connected via a methanamine linker. The first pyrazole is substituted with 1,3-dimethyl groups, while the second bears a 1-ethyl group. This structure confers unique steric and electronic properties, distinguishing it from simpler pyrazole-based amines.
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-ethylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-4-17-11(5-6-14-17)8-13-9-12-7-10(2)15-16(12)3;/h5-7,13H,4,8-9H2,1-3H3;1H |
InChI Key |
ZUAYBCMZQMEFLM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CC(=NN2C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the following steps:
Formation of 1,3-dimethyl-1H-pyrazole: This can be achieved by reacting 3,5-dimethylpyrazole with appropriate alkylating agents.
Formation of 1-ethyl-1H-pyrazole: This involves the alkylation of pyrazole with ethylating agents.
Coupling Reaction: The two pyrazole derivatives are then coupled using a suitable linker, such as formaldehyde, under basic conditions to form the final compound
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used[][3].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols[][3].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole N-oxides, while reduction may yield the corresponding amines[3][3].
Scientific Research Applications
1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on Pyrazole Rings
The target compound’s dual substitution (1,3-dimethyl and 1-ethyl) contrasts with simpler analogues:
- 1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (LM6) : Contains a single ethyl-substituted pyrazole and a methylated amine. Its smaller size (C₇H₁₃N₃) likely enhances solubility compared to bulkier derivatives .
- 1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanamine : A phenyl group increases hydrophobicity and steric bulk, which may reduce aqueous solubility but improve lipid membrane penetration .
Physicochemical Properties
*Estimated based on structural analogues.
†Calculated based on analogous compounds.
Key Research Findings
- Steric Effects : Bulky substituents (e.g., phenyl, dimethyl) reduce reaction yields due to steric hindrance during synthesis .
- Electronic Modulation : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, enabling participation in nucleophilic reactions .
- Solubility Trends : Alkyl-substituted derivatives (e.g., LM6) exhibit better aqueous solubility than aryl-substituted ones .
Biological Activity
1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine is a complex organic compound within the pyrazole family. Its unique structure, featuring two pyrazole rings, contributes to its potential biological activities. This article delves into the biological activity of this compound, synthesizing available research findings, case studies, and comparative analyses.
- Molecular Formula : C₁₁H₁₅N₃
- Molecular Weight : 189.26 g/mol
The compound's structure includes two pyrazole rings that are known for their diverse biological activities. The presence of multiple methyl and ethyl substituents enhances its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing pyrazole moieties often exhibit significant biological activities, including:
- Anticancer Activity : Pyrazole derivatives have been shown to inhibit the growth of various cancer cell types, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers . Notably, compounds similar to this compound have demonstrated antiproliferative effects in vitro and antitumor activity in vivo.
- Antimicrobial Properties : Pyrazole derivatives have been reported to possess antibacterial and antiviral activities . The specific interactions of this compound with microbial targets remain to be fully elucidated.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of pyrazole-containing compounds:
Anticancer Studies
A study involving various pyrazole derivatives demonstrated that certain structural modifications could significantly enhance anticancer activity. For instance:
| Compound Name | Structure | Activity |
|---|---|---|
| Pazopanib | Pazopanib | Used for renal cell carcinoma |
| Ruxolitinib | Ruxolitinib | Treats myelofibrosis |
| Crizotinib | Crizotinib | Effective against non-small cell lung cancer |
These compounds share a similar pyrazole core structure with varying substituents that influence their pharmacological properties .
The mechanism by which pyrazole derivatives exert their biological effects often involves modulation of signaling pathways related to cell proliferation and apoptosis. For example, some studies have indicated that pyrazole derivatives can inhibit specific kinases involved in cancer cell signaling pathways .
Comparative Analysis
To further understand the unique properties of this compound compared to other similar compounds, a comparative table is provided:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-Pyrazole | Single pyrazole ring | Lower reactivity |
| N-Methyl-Pyrazole | Methyl substitution | Enhanced lipophilicity |
| Target Compound | Dual pyrazole rings | Potentially higher activity |
The dual pyrazole structure may confer distinct properties compared to its analogs, potentially influencing solubility and biological interactions differently than simpler derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
